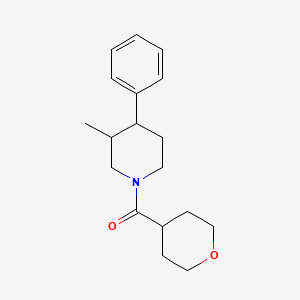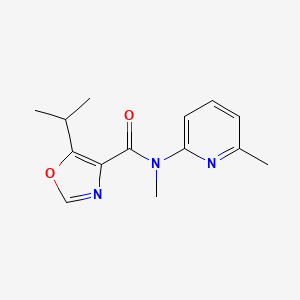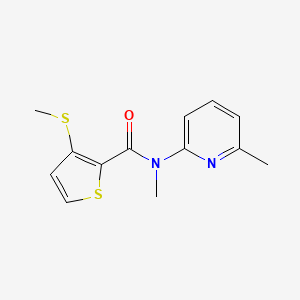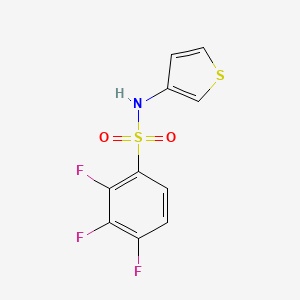
2-chloro-N-thiophen-3-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-thiophen-3-ylbenzenesulfonamide, also known as CTSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTSB belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 2-chloro-N-thiophen-3-ylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of several key enzymes involved in cancer cell survival and proliferation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the invasion and metastasis of cancer cells. This compound also inhibits the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer and is associated with poor prognosis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of MMPs and CAIX, and modulation of the immune system. This compound has also been shown to exhibit anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-chloro-N-thiophen-3-ylbenzenesulfonamide is its potent anticancer activity, which has been demonstrated in numerous studies. This compound is also relatively easy to synthesize, making it a convenient compound for laboratory experiments. However, one limitation of this compound is its potential toxicity, particularly at higher concentrations. Careful dose optimization is necessary to ensure that this compound is effective without causing undue harm to healthy cells.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-thiophen-3-ylbenzenesulfonamide. One area of interest is the development of this compound-based therapeutics for the treatment of cancer. Further studies are needed to optimize the dose and delivery method of this compound to maximize its anticancer activity while minimizing toxicity. Another area of interest is the investigation of this compound's potential in the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential biomarkers for predicting response to this compound-based therapies.
Synthesemethoden
The synthesis of 2-chloro-N-thiophen-3-ylbenzenesulfonamide involves the reaction of 2-chlorobenzenesulfonyl chloride with thiophene-3-amine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently treated with an acid to yield the final product, this compound. The overall synthesis method is relatively straightforward and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-thiophen-3-ylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Recent studies have shown that this compound exhibits potent anticancer activity in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a hallmark of effective anticancer agents.
Eigenschaften
IUPAC Name |
2-chloro-N-thiophen-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S2/c11-9-3-1-2-4-10(9)16(13,14)12-8-5-6-15-7-8/h1-7,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTBBYIWDHXZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CSC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7592291.png)
![N-[[4-(3-methoxyphenyl)phenyl]methyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7592296.png)
![2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7592304.png)
![5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one](/img/structure/B7592305.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592313.png)
![N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide](/img/structure/B7592325.png)
![N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592327.png)





![2-Azabicyclo[2.2.1]heptan-2-yl-(1-methyl-5-phenylpyrrol-2-yl)methanone](/img/structure/B7592371.png)
